[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Overview
Description
[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol: is a chemical compound characterized by a biphenyl core structure with a trifluoromethyl group attached to the 3' position and a hydroxymethyl group at the 4' position
Mechanism of Action
Target of Action
It is known that trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals
Mode of Action
It is known that reactions at the benzylic position are very important for synthesis problems . The trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . This could suggest that (3’-Trifluoromethyl-biphenyl-4-yl)-methanol may interact with its targets through a similar mechanism.
Biochemical Pathways
It is known that soil bacteria have been shown to degrade pesticides containing trifluoromethyl-substituted aromatic groups . This suggests that (3’-Trifluoromethyl-biphenyl-4-yl)-methanol may interact with similar biochemical pathways.
Pharmacokinetics
It is known that drug pharmacokinetics determines the onset, duration, and intensity of a drug’s effect
Result of Action
It is known that trifluoromethylated phenyl groups are present in a large number of drugs . This suggests that (3’-Trifluoromethyl-biphenyl-4-yl)-methanol may have similar molecular and cellular effects.
Action Environment
It is known that the trifluoromethyl group is of some importance in the pharmaceutical industry and agrochemicals . This suggests that environmental factors may play a role in the action of (3’-Trifluoromethyl-biphenyl-4-yl)-methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol typically involves the following steps:
Biphenyl Derivative Synthesis: : The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of biphenyl with an appropriate halide in the presence of a palladium catalyst.
Trifluoromethylation: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid derivatives under suitable reaction conditions.
Hydroxymethylation: : The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the hydroxymethyl group to a carboxylic acid or other oxidized products.
Reduction: : Reduction reactions can reduce the trifluoromethyl group or other functional groups present in the molecule.
Substitution: : Substitution reactions can replace the hydroxymethyl group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: : Common reagents include halogenating agents like thionyl chloride, phosphorus tribromide, and alkylating agents like alkyl halides.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, and aldehydes.
Reduction: : Alcohols, amines, and other reduced derivatives.
Substitution: : Halides, alkylated products, and other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol is used as an intermediate in the synthesis of more complex fluorinated compounds. Its trifluoromethyl group imparts unique properties such as increased stability and lipophilicity, making it valuable in various chemical reactions.
Biology
In biological research, this compound can be used as a probe or a building block for the synthesis of biologically active molecules. Its fluorinated structure can enhance the binding affinity and selectivity of bioactive compounds.
Medicine
In the pharmaceutical industry, this compound can be used as a precursor for the development of new drugs. Its trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability.
Industry
In materials science, this compound can be used in the development of advanced materials with unique properties. Its fluorinated structure can contribute to the creation of materials with enhanced thermal stability, chemical resistance, and mechanical strength.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenol: : Similar structure but lacks the biphenyl core.
4-(Trifluoromethyl)benzyl alcohol: : Similar functional groups but different core structure.
2,6-Difluorobenzyl alcohol: : Contains fluorine atoms but different positioning and core structure.
Uniqueness
The uniqueness of [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol lies in its combination of the trifluoromethyl group and the biphenyl core, which imparts distinct chemical and physical properties compared to similar compounds
Properties
IUPAC Name |
[4-[3-(trifluoromethyl)phenyl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8,18H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPHVFJGWWPIEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362707 | |
Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-63-2 | |
Record name | [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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